molecular formula C15H10ClN5S B5804899 6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B5804899
M. Wt: 327.8 g/mol
InChI Key: KJMKPISOONZBEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of triazolothiadiazines, including those related to the specified compound, involves multi-step chemical reactions that start with the formation of 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol. This is followed by transformations into various triazolothiadiazines through reactions with substituted phenyls and other groups, characterized by elemental analysis, IR, 1H NMR, and mass spectral data (Holla et al., 2006).

Molecular Structure Analysis

The crystal structure of related triazolothiadiazines has been elucidated using techniques such as synchrotron X-ray powder diffraction. For example, the structure of a closely related compound was solved by simulated annealing and Rietveld refinement method, revealing intermolecular hydrogen-bonding interactions and a head-to-head arrangement in the unit cell (Gündoğdu et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of triazolothiadiazines are influenced by their functional groups and molecular structure. For instance, compounds within this class have been synthesized with different substituents, showcasing their ability to undergo various chemical reactions, including condensation and cycloaddition, to yield compounds with potential biological activities (Purohit et al., 2011).

properties

IUPAC Name

6-(4-chlorophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5S/c16-12-5-3-10(4-6-12)13-9-22-15-19-18-14(21(15)20-13)11-2-1-7-17-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMKPISOONZBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CN=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine

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